3-Amino-4-chlorobenzoic acid is an organic compound with the molecular formula and a molecular weight of 171.58 g/mol. This compound is characterized by the presence of an amino group and a chlorine atom on a benzoic acid structure, contributing to its unique chemical properties and potential applications in various scientific fields. The compound is identified by its CAS number 2840-28-0 and EC number 220-635-9, and it is commercially available with a purity of at least 98% .
3-Amino-4-chlorobenzoic acid can be synthesized from various precursors, including 3-nitro-4-chlorobenzoic acid, through several chemical methods. These synthetic routes often involve reduction processes or catalytic hydrogenation techniques, utilizing reagents such as zinc and Raney nickel to facilitate the conversion of nitro or chloro groups to amino groups .
This compound falls under the category of amino acids and derivatives, specifically classified as a substituted benzoic acid. It exhibits properties typical of both aromatic compounds and carboxylic acids, making it relevant in organic synthesis and medicinal chemistry.
The synthesis of 3-amino-4-chlorobenzoic acid can be achieved through multiple methods, primarily involving the reduction of nitro or chloro derivatives:
The synthesis process often requires careful control of reaction conditions such as temperature, pressure, and the stoichiometry of reactants to optimize yield and purity. For instance, in hydrogenation reactions, maintaining appropriate hydrogen pressure (around 2.0 MPa) is crucial for achieving complete conversion .
3-Amino-4-chlorobenzoic acid features a benzene ring substituted with both an amino group () and a chlorine atom (), along with a carboxylic acid group (). The structural formula can be represented as follows:
Key structural data includes:
3-Amino-4-chlorobenzoic acid can participate in various chemical reactions typical for carboxylic acids and amines:
The reactivity of this compound is influenced by the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon in esterification reactions.
The mechanism by which 3-amino-4-chlorobenzoic acid exerts its effects can vary depending on its application:
Relevant data:
3-Amino-4-chlorobenzoic acid finds applications across various scientific fields:
Advanced esterification methodologies enable efficient derivatization of 3-amino-4-chlorobenzoic acid (ACBA) into pharmacologically relevant intermediates. A prominent approach involves a two-stage catalytic process: First, ACBA undergoes carboxyl activation via chlorination reagents (thionyl chloride or phosphoryl trichloride), generating the reactive acyl chloride intermediate. This intermediate is subsequently coupled with aliphatic alcohols like cetyl alcohol under zinc hydroxide catalysis. Patent CN112266331A details this method, achieving 93% yield of 3-amino-4-chlorobenzoic acid cetyl ester at 70–80°C in dimethylformamide (DMF) solvent [3].
Critical optimization parameters include:
Table 1: Performance of Catalytic Systems in ACBA Esterification
Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Zinc hydroxide | Cetyl alcohol | 70–80 | 4 | 93 |
Sulfuric acid | Isopropanol | 60 | 6 | 72 |
None (neat) | Ethanol | Reflux | 12 | 45 |
This methodology enables scalable production of lipophilic ACBA esters for peptide mimetics and polymer precursors, with the cetyl ester serving as a key intermediate in specialty surfactants [3] [9].
ACBA functions as a non-canonical amino acid analogue in solution-phase peptide synthesis, where its carboxyl and amino groups necessitate orthogonal protection schemes. The carboxylic acid group is typically protected as:
The aromatic amino group exhibits lower nucleophilicity than aliphatic amines, permitting selective deprotection of α-amino acids in complex peptide chains. Experimental data confirms ACBA’s utility in forming amide bonds via coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane or ethyl acetate solvents [2] [4]. Product analysis by thin-layer chromatography (TLC) and 1H-NMR validates ≥98% coupling efficiency when employing carbodiimide activators [1].
Table 2: Protecting Group Strategies for ACBA in Peptide Synthesis
Functional Group | Protecting Group | Deprotection Method | Compatibility |
---|---|---|---|
Carboxylic acid | Methyl ester | Alkaline hydrolysis | Acid-sensitive groups |
Carboxylic acid | tert-Butyl ester | Trifluoroacetic acid | Base-sensitive groups |
Aromatic amine | N-Acetyl | Acid hydrolysis | Standard peptide conditions |
This protection versatility allows ACBA incorporation into peptide backbones to enhance rigidity or modify bioactivity, particularly in constrained helical peptides [2] [4].
Mechanochemical synthesis via grinding enables solvent-free cocrystal formation between ACBA and nitrogen-containing coformers. Research demonstrates that ACBA forms stable cocrystals with 4-amino-2-chloropyridine at a 1:1 molar ratio through ball milling. X-ray diffraction confirms proton transfer from ACBA’s carboxyl group to the pyridine nitrogen (ΔpKa = 0.88), yielding an ionic salt with extended hydrogen-bonded networks (N–H···O and O–H···N) [10]. Key structural features include:
The position of chlorine substituents critically influences supramolecular architecture. 3-Chlorobenzoic acid forms discrete hydrogen bonds, while ACBA’s ortho-positioned amino and chlorine groups facilitate bifurcated hydrogen bonding. DFT calculations validate the thermodynamic stability of these assemblies, with interaction energies of −25.3 kcal/mol for primary hydrogen bonds [10]. This approach enhances ACBA’s solubility profile without covalent modification, showing promise for bioavailability improvement.
Continuous flow reactors outperform batch systems in ACBA synthesis scalability, particularly for hydrogenation and esterification steps. Key comparative advantages include:
Table 3: Reactor Performance in ACBA Derivative Synthesis
Reaction | Reactor Type | Temperature (°C) | Residence Time | Conversion (%) |
---|---|---|---|---|
Nitro reduction | Batch | 50 | 6 h | 85 |
Nitro reduction | Continuous flow | 50 | 20 min | 99 |
Esterification | Batch | 80 | 4 h | 93 |
Esterification | Continuous flow | 80 | 60 min | 96 |
Optimized flow conditions employ tetrahydrofuran as a solvent with 10 bar hydrogen pressure, enabling kilogram-scale production of ACBA intermediates with reduced catalyst loading (0.5 mol% vs. 2 mol% in batch) [3]. However, crystallization steps remain batch-operated due to fouling risks in continuous crystallizers.
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